1-Methoxy-2-(methoxymethoxy)ethane
Description
This compound is structurally characterized by its two ether linkages, which influence its polarity, solubility, and reactivity. It has been identified as a degradation product in lithium-oxygen batteries, highlighting its instability under electrochemical conditions .
Properties
IUPAC Name |
1-methoxy-2-(methoxymethoxy)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-6-3-4-8-5-7-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIEJOZBSADJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Methoxy-2-(methoxymethoxy)ethane can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction of 2-oxetane with methanol in the presence of an acid catalyst . Another method includes the reaction of 1-bromo-2-(methoxymethoxy)ethane with methanol under controlled conditions . Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-(methoxymethoxy)ethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. .
Scientific Research Applications
1-Methoxy-2-(methoxymethoxy)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Medicine: This compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It serves as a solvent and a component in the formulation of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methoxymethoxy)ethane involves its interaction with various molecular targets. It can participate in hydrogen bonding and other intermolecular interactions due to the presence of ether and methoxymethoxy groups. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Diglyme (1-Methoxy-2-(2-methoxyethoxy)ethane)
- Molecular Formula : C₅H₁₂O₃ (vs. C₅H₁₂O₄ for the target compound).
- Structure : Contains a methoxy group (-OCH₃) and a methoxyethoxy group (-OCH₂CH₂OCH₃).
- Applications: Widely used as a solvent in organometallic reactions and cross-coupling catalysis due to its high boiling point (~162°C) and stability .
- Key Difference : The methoxyethoxy group in diglyme provides longer-chain flexibility, enhancing its suitability as a coordinating solvent in transition-metal catalysis. In contrast, 1-methoxy-2-(methoxymethoxy)ethane’s shorter methoxymethoxy group may reduce steric bulk but increase susceptibility to hydrolysis or oxidation .
1-Ethoxy-2-(2-methoxyethoxy)ethane
- Molecular Formula : C₇H₁₆O₃.
- Structure : Features an ethoxy group (-OCH₂CH₃) and a methoxyethoxy group.
- Applications : Used in organic synthesis (e.g., Appel reactions) and as a precursor for iodinated ethers .
- Key Difference : The ethoxy group increases hydrophobicity compared to the methoxy group in the target compound, altering solubility in polar solvents. Its larger size may also reduce volatility (boiling point ~160°C) .
1-Methoxy-2-(methylthio)ethane
- Molecular Formula : C₄H₁₀OS.
- Structure : Replaces the methoxymethoxy group with a methylthio (-SCH₃) group.
- Applications: Potential use in sulfur-containing polymer synthesis or as a nucleophile in substitution reactions.
- Key Difference : The sulfur atom introduces nucleophilic reactivity and lower oxidative stability compared to oxygen-based ethers like this compound .
Physicochemical Properties and Stability
Table 1: Comparative Properties of Selected Ethers
Reactivity and Functionalization
- Coordination Chemistry : Diglyme and its analogs (e.g., 1-methoxy-2-(2-methoxyethoxy)ethane) form stable complexes with metals like nickel, enhancing solubility and reactivity in catalytic processes . The target compound’s shorter ether chain may limit its utility in such applications.
- Synthetic Utility : this compound’s synthesis often involves alkylation of alcohols with brominated precursors (e.g., 1-bromo-2-(methoxymethoxy)ethane) , whereas diglyme is typically synthesized via Williamson etherification .
Biological Activity
Overview
1-Methoxy-2-(methoxymethoxy)ethane, with the CAS number 74498-88-7, is a chemical compound characterized by its molecular formula . This compound is typically a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis, as well as a solvent in various industrial applications. Its unique structure, featuring methoxy and methoxymethoxy groups, contributes to its biological activity and potential therapeutic applications.
The compound exhibits several notable chemical properties:
- Molecular Weight : 120.147 g/mol
- Density : Not available
- Boiling Point : Not available
- Flash Point : Not available
Synthesis Methods
This compound can be synthesized through nucleophilic substitution reactions involving methanol and 2-oxetane in the presence of acid catalysts. This method allows for the efficient formation of the compound in good yields, making it accessible for further research and application.
Biological Activity
Research indicates that this compound has significant biological activities, particularly in the context of cell viability and cytotoxicity. The following sections summarize key findings from various studies.
The biological activity of this compound is influenced by its ability to interact with cellular targets through hydrogen bonding and other intermolecular interactions. The presence of ether and methoxymethoxy groups enhances its reactivity, potentially affecting various biochemical pathways.
Case Studies and Research Findings
- Cell Viability Assays : A study evaluated the cytotoxic effects of various methoxy-substituted compounds on human glioblastoma cells (U251). The results indicated that compounds with specific methoxy placements showed varying degrees of potency in inducing cell death. For instance, one analog demonstrated a GI50 (the concentration required to inhibit 50% of cell growth) of 2.30 μM, indicating significant cytotoxicity at relatively low concentrations .
- Comparative Analysis : In comparisons with structurally similar compounds, it was observed that variations in the methoxy group’s position dramatically altered both potency and mechanism of action. For example, while one compound induced vacuolization (a form of cell death), another showed minimal cytotoxic effects despite similar structural features .
- Biological Evaluation : Additional studies have highlighted that the biological activity of this compound could be leveraged for developing pharmaceutical intermediates. Its unique structure allows it to serve as a scaffold for synthesizing more complex biologically active molecules .
Summary Table of Biological Activity
| Compound | GI50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 2.30 | Induces methuosis | Significant cytotoxicity observed |
| Analog A | 0.09 | Microtubule disruption | Highly potent compared to others |
| Analog B | >10 | Minimal activity | Induces vacuoles without significant cytotoxicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
